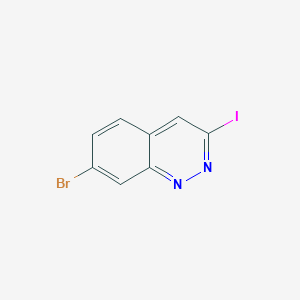

7-Bromo-3-iodocinnoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-3-iodocinnolina es un compuesto aromático heterocíclico que pertenece a la familia de la cinolina. Este compuesto se caracteriza por la presencia de átomos de bromo y yodo en las posiciones 7ª y 3ª, respectivamente, en el anillo de cinolina. El patrón de sustitución único de la 7-Bromo-3-iodocinnolina la convierte en un valioso intermedio en la síntesis orgánica y un objeto de interés en diversos campos de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Bromo-3-iodocinnolina normalmente implica la halogenación de derivados de cinolina. Un método común es la bromación de 3-iodocinnolina utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas. La reacción suele llevarse a cabo en un disolvente inerte como diclorometano o cloroformo a temperatura ambiente para obtener el producto deseado .

Métodos de producción industrial: La producción industrial de 7-Bromo-3-iodocinnolina puede implicar técnicas de halogenación similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean procesos de purificación como la recristalización y la cromatografía para asegurar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Bromo-3-iodocinnolina experimenta diversas reacciones químicas, entre ellas:

Reacciones de sustitución: Los átomos de bromo y yodo pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento de Suzuki-Miyaura y Sonogashira para formar enlaces carbono-carbono.

Oxidación y reducción: El anillo de cinolina puede sufrir reacciones de oxidación y reducción, dando lugar a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Sustitución nucleófila: Se utilizan reactivos como la azida de sodio o el tiolato de potasio en condiciones suaves.

Reacciones de acoplamiento: Se emplean comúnmente catalizadores de paladio y bases como el carbonato de potasio.

Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de cinolina sustituidos, que pueden funcionalizarse posteriormente para aplicaciones específicas .

Aplicaciones Científicas De Investigación

7-Bromo-3-iodocinnolina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 7-Bromo-3-iodocinnolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o modulador de diversas enzimas y receptores, dependiendo de su funcionalización. La presencia de átomos de bromo y yodo aumenta su afinidad de unión y selectividad hacia las moléculas diana. Las vías y los objetivos exactos pueden variar según la aplicación y el derivado específicos utilizados .

Compuestos similares:

- 7-Bromo-3-iodoquinolina

- 7-Bromo-3-iodo-1H-pirazolo[3,4-c]piridina

- 7-Bromo-1,4-dihidrotieno[3’,2’:5,6]tiopirano[4,3-c]pirazol-3-carboxamida

Comparación: En comparación con estos compuestos similares, la 7-Bromo-3-iodocinnolina exhibe una reactividad y selectividad únicas debido a su patrón de sustitución específico. La presencia de átomos de bromo y yodo permite una funcionalización diversa y reacciones de acoplamiento, lo que la convierte en un valioso intermedio en la síntesis orgánica. Además, sus aplicaciones en diversos campos como la química, la biología y la medicina ponen de manifiesto su versatilidad e importancia en la investigación científica .

Comparación Con Compuestos Similares

- 7-Bromo-3-iodoquinoline

- 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

- 7-Bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide

Comparison: Compared to these similar compounds, 7-Bromo-3-iodocinnoline exhibits unique reactivity and selectivity due to its specific substitution pattern. The presence of both bromine and iodine atoms allows for diverse functionalization and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, its applications in various fields such as chemistry, biology, and medicine highlight its versatility and importance in scientific research .

Propiedades

Fórmula molecular |

C8H4BrIN2 |

|---|---|

Peso molecular |

334.94 g/mol |

Nombre IUPAC |

7-bromo-3-iodocinnoline |

InChI |

InChI=1S/C8H4BrIN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H |

Clave InChI |

AAOLJKIOTHPWEL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=NN=C(C=C21)I)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

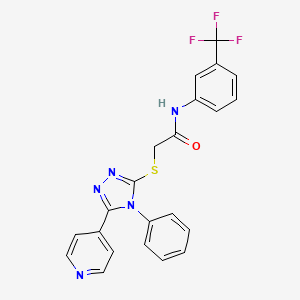

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)